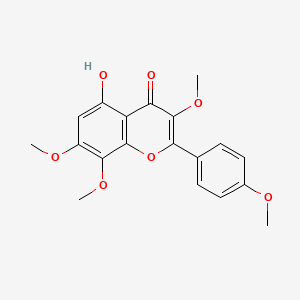
Flindulatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flindulatin is a flavonoid compound with the chemical formula C19H18O7 and a molecular weight of 358.34 g/mol . It is known for its yellow powder appearance and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . This compound is derived from the aerial parts of the plant Waltheria indica and has been studied for its various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of flindulatin involves the extraction of the compound from the aerial parts of Waltheria indica using dichloromethane . The extract is then subjected to various chromatographic techniques to isolate and purify this compound . The reaction conditions typically involve low-speed homogenization to prepare an emulsion, followed by high-pressure membrane filtration .
Industrial Production Methods
The use of advanced chromatographic techniques and high-pressure filtration methods would be essential for obtaining high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Flindulatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of hydroxyl and methoxy groups in its structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents like bromine or chlorine .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydroflavonoids .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of flindulatin involves its interaction with various molecular targets and pathways . It exerts its effects primarily through the inhibition of oxidative stress and modulation of inflammatory pathways . The presence of hydroxyl and methoxy groups in its structure allows it to scavenge free radicals and reduce oxidative damage . Additionally, this compound can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation .
Comparación Con Compuestos Similares
Flindulatin is structurally similar to other flavonoids such as oxyanin A, vitexicarpin, and chrysosplenol E . it is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties . Unlike some other flavonoids, this compound has shown a broader spectrum of antimicrobial activity and higher antioxidant capacity .
List of Similar Compounds
- Oxyanin A
- Vitexicarpin
- Chrysosplenol E
- 5-hydroxy-3,7,4’-trimethoxyflavone
Propiedades
IUPAC Name |
5-hydroxy-3,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)16-19(25-4)15(21)14-12(20)9-13(23-2)17(24-3)18(14)26-16/h5-9,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMVBRIXCJFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
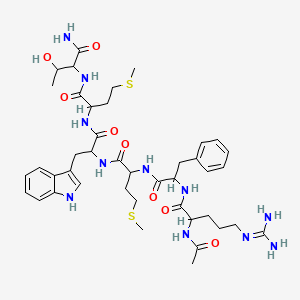

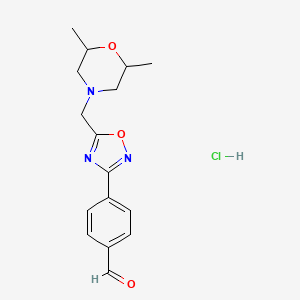
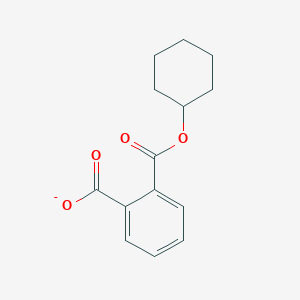
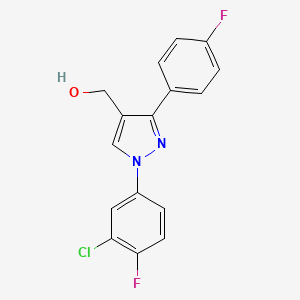
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
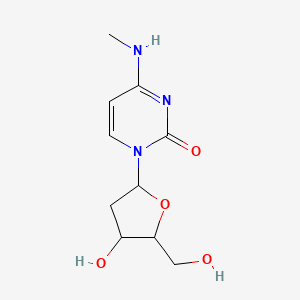
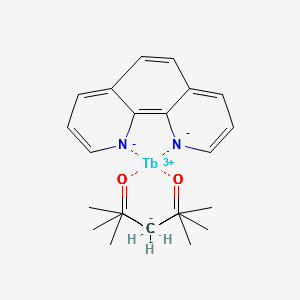
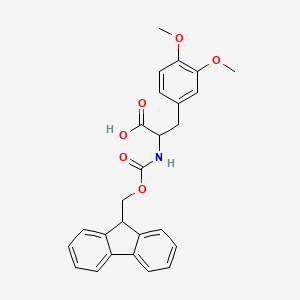
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)

![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)
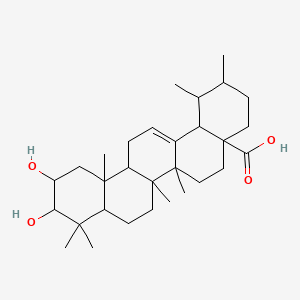
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
